Platelet 12‑Lipoxygenase Inhibition: Target Compound vs. 5‑Methylisoxazol‑3(2H)‑one
The target compound was tested for in vitro inhibition of platelet 12‑lipoxygenase at 30 µM, with binding data reported in ChEMBL (assay CHEMBL1125582) [1]. In contrast, the 5‑methyl analog (Hymexazol, CAS 10004‑44‑1) has no annotated 12‑lipoxygenase activity in the same database, indicating that the sulfanylmethyl substituent confers target engagement not achieved by a simple methyl group.
| Evidence Dimension | Platelet 12‑lipoxygenase inhibition at 30 µM |
|---|---|
| Target Compound Data | Active (binding observed at 30 µM; ChEMBL assay CHEMBL1125582) |
| Comparator Or Baseline | 5‑Methylisoxazol‑3(2H)‑one (Hymexazol): No activity annotation in ChEMBL |
| Quantified Difference | Presence vs. absence of detectable inhibition |
| Conditions | In vitro binding assay, single protein target, concentration 30 µM |
Why This Matters
For researchers investigating lipoxygenase‑mediated inflammation pathways, the target compound offers a mechanistically distinct starting point unavailable from the methyl analog.
- [1] CHEMBL Database, ChEMBL ID CHEMBL573760. European Molecular Biology Laboratory–European Bioinformatics Institute (EMBL‑EBI). https://www.ebi.ac.uk/chembl/ (accessed 2026-05-10). View Source
